4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes combining various functional groups to achieve the desired molecular structure. For instance, the preparation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after fluoxetine, involves chemical synthesis as selective serotonin reuptake inhibitors (SSRIs) with potentially improved profiles, suggesting a methodological framework that could be adapted for synthesizing our compound of interest (Dorsey et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds within this class can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was determined, showcasing the potential approach to understanding the molecular configuration of our target compound (Xu Liang).
Chemical Reactions and Properties
Chemical reactions involving the compound likely include interactions with various reagents and conditions that affect its functional groups, particularly the piperazine ring and the fluorophenyl moiety. The synthesis and biological evaluation of similar compounds provide insights into the reactivity and potential biological activity of these molecules (Hsin et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure and can be predicted or measured through various physicochemical experiments.
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, acidity or basicity, and photostability, are crucial for determining the compound's utility in chemical synthesis and potential applications in drug design. The interaction of similar compounds with biological targets, such as serotonin receptors or dopamine transporters, provides a basis for investigating the chemical properties and mechanism of action of our compound of interest (Banala et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function .
Result of Action
The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2 .
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-hydroxy-3-methoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-23-17-12-13(6-7-16(17)22)18(24)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12,22H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQDJXNHUMUIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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